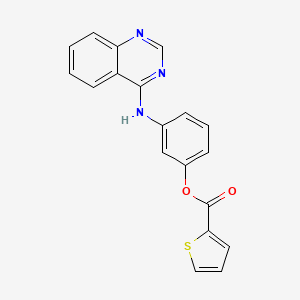
2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide" is a chemical entity that belongs to the class of organic compounds known for various applications in chemical synthesis and research. While specific information on this compound may be limited, compounds with similar structures have been synthesized and studied for their chemical and physical properties, as well as their potential applications.
Synthesis Analysis
The synthesis of related compounds involves the reaction of chloroacetamide derivatives with various nucleophiles in the presence of catalysts and solvents. For example, methyl 2-chloro-2-cyclopropylidenacetate reacts with bidentate nucleophiles to obtain heterocyclic carboxylates, showcasing a strategy that might be relevant to synthesizing compounds like 2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide (A. Meijere et al., 1989).
Molecular Structure Analysis
Molecular structure analysis typically involves spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the crystal structure of a related compound, 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was characterized by X-ray single-crystal diffraction, which could be similar to the approach used for 2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide (Shi et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like 2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide could involve interactions with various reagents and conditions leading to different products. For example, the synthesis and reaction pathways of cyclopropyl-containing compounds offer insights into potential chemical behaviors (E. Vilsmaier et al., 1989).
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8-2-5-10(13)11(6-8)16-7-12(15)14-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYACBYZFLPOJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5635817.png)
![2-(3,5-difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5635825.png)
![N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide](/img/structure/B5635830.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5635832.png)
![[(3aS*,9bS*)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635837.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5635847.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635858.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5635860.png)

![4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B5635881.png)
![3-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5635901.png)
![{2-[4-({4-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5635902.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5635908.png)
